molecular formula C22H18N4O2S B5568678 2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide

2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide

Cat. No.: B5568678
M. Wt: 402.5 g/mol
InChI Key: NHFICUUZFWBLSC-OEAKJJBVSA-N
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Description

2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide is a complex organic compound that features a benzimidazole ring, a phenoxyphenyl group, and an acetohydrazide moiety

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly due to its potential antimicrobial and anticancer properties.

    Materials Science: The compound could be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: It may be used as a probe to study biological pathways involving benzimidazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of Benzimidazole Derivative: The initial step involves the synthesis of the benzimidazole derivative. This can be achieved by reacting o-phenylenediamine with carbon disulfide under basic conditions to form 2-mercaptobenzimidazole.

    Acetohydrazide Formation: The next step involves the reaction of 2-mercaptobenzimidazole with chloroacetic acid to form 2-(1H-benzimidazol-2-ylsulfanyl)acetic acid. This intermediate is then converted to its hydrazide form by reacting with hydrazine hydrate.

    Condensation Reaction: The final step involves the condensation of the hydrazide with 3-phenoxybenzaldehyde under acidic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzimidazole ring.

    Reduction: Reduction reactions can occur at the hydrazide moiety, potentially converting it to an amine.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include primary amines.

    Substitution: Products depend on the nucleophile used, such as substituted phenoxy derivatives.

Mechanism of Action

The mechanism of action of this compound likely involves interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can interact with nucleic acids or proteins, potentially inhibiting their function. The phenoxyphenyl group may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-benzimidazol-2-ylsulfanyl)acetic acid
  • 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(3-chlorophenyl)methylidene]acetohydrazide
  • 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(3-bromophenyl)methylidene]acetohydrazide

Uniqueness

The uniqueness of 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide lies in its specific combination of functional groups, which may confer unique biological activity and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-(3-phenoxyphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O2S/c27-21(15-29-22-24-19-11-4-5-12-20(19)25-22)26-23-14-16-7-6-10-18(13-16)28-17-8-2-1-3-9-17/h1-14H,15H2,(H,24,25)(H,26,27)/b23-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHFICUUZFWBLSC-OEAKJJBVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NNC(=O)CSC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=N/NC(=O)CSC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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